molecular formula C9H11BrO2S B13144751 4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene

4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene

Cat. No.: B13144751
M. Wt: 263.15 g/mol
InChI Key: IPJGQWLHNOSCFY-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene is an organic compound with the molecular formula C8H9BrO2S It is a derivative of benzene, featuring a bromine atom, a methyl group, and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene typically involves the bromination of 2-methyl-1-((methylsulfonyl)methyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by an electrophile. The sulfonyl group stabilizes the intermediate formed during the reaction, facilitating the substitution process .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-methyl-2-(methylsulfonyl)benzene
  • 4-Bromophenyl methyl sulfone
  • 4-Bromo-2-methyl-1-(methylsulfonyl)benzene

Uniqueness

4-Bromo-2-methyl-1-((methylsulfonyl)methyl)benzene is unique due to the presence of both a bromine atom and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

4-bromo-2-methyl-1-(methylsulfonylmethyl)benzene

InChI

InChI=1S/C9H11BrO2S/c1-7-5-9(10)4-3-8(7)6-13(2,11)12/h3-5H,6H2,1-2H3

InChI Key

IPJGQWLHNOSCFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)CS(=O)(=O)C

Origin of Product

United States

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